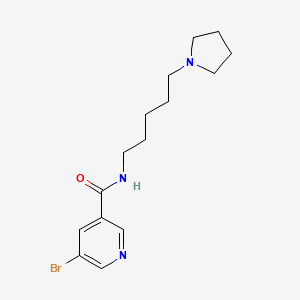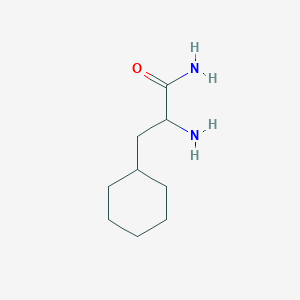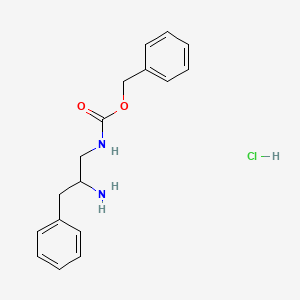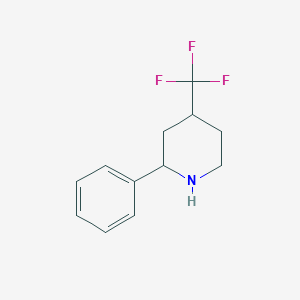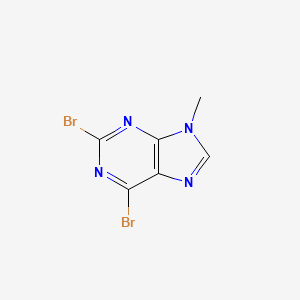
2,6-Dibromo-9-methyl-9H-purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dibromo-9-methyl-9H-purine is a brominated purine derivative with the molecular formula C6H4Br2N4.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-9-methyl-9H-purine typically involves the bromination of 9-methyl-9H-purine. One common method is the use of bromine or brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar brominating agents. The reaction conditions are optimized to ensure high purity and yield, making the compound suitable for various applications .
化学反応の分析
Types of Reactions
2,6-Dibromo-9-methyl-9H-purine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 2,6-diazido-9-methyl-9H-purine .
科学的研究の応用
2,6-Dibromo-9-methyl-9H-purine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to inhibit certain enzymes and pathways.
作用機序
The mechanism of action of 2,6-Dibromo-9-methyl-9H-purine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular processes, making it a potential candidate for therapeutic applications .
類似化合物との比較
Similar Compounds
- 2,6-Dichloro-9-methyl-9H-purine
- 2,6-Difluoro-9-methyl-9H-purine
- 2,6-Diiodo-9-methyl-9H-purine
Uniqueness
2,6-Dibromo-9-methyl-9H-purine is unique due to the presence of bromine atoms, which impart distinct chemical properties compared to its chloro, fluoro, and iodo counterparts. The bromine atoms influence the compound’s reactivity, making it suitable for specific applications where other halogenated purines may not be as effective .
特性
分子式 |
C6H4Br2N4 |
|---|---|
分子量 |
291.93 g/mol |
IUPAC名 |
2,6-dibromo-9-methylpurine |
InChI |
InChI=1S/C6H4Br2N4/c1-12-2-9-3-4(7)10-6(8)11-5(3)12/h2H,1H3 |
InChIキー |
UMHFOXCKUJOQHG-UHFFFAOYSA-N |
正規SMILES |
CN1C=NC2=C1N=C(N=C2Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methyl-1H-pyrrole-2-carboxylic acid](/img/structure/B13036631.png)
![7-Aminothieno[2,3-c]pyridine-3-carboxylicacid](/img/structure/B13036632.png)


![Ethyl 4-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)pentanoate](/img/structure/B13036654.png)


